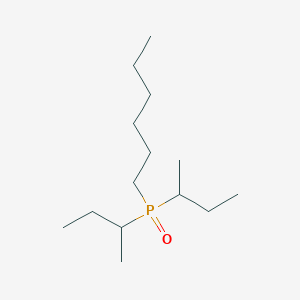
Disec-butyl-n-hexyl-phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disec-butyl-n-hexyl-phosphine oxide is a tertiary phosphine oxide compound. Tertiary phosphine oxides are known for their significant roles in various chemical processes, including catalysis and organic synthesis. These compounds are characterized by the presence of a phosphorus atom bonded to three alkyl or aryl groups and an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tertiary phosphine oxides, including disec-butyl-n-hexyl-phosphine oxide, typically involves the oxidation of tertiary phosphines. One common method is the reaction of the corresponding tertiary phosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction conditions often include mild temperatures and solvents like dichloromethane or ethanol to facilitate the oxidation process .
Industrial Production Methods
Industrial production of tertiary phosphine oxides may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the choice of oxidizing agents and solvents can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Disec-butyl-n-hexyl-phosphine oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphonic acids.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Tertiary phosphines.
Substitution: Various phosphine derivatives depending on the nucleophile used.
Scientific Research Applications
Disec-butyl-n-hexyl-phosphine oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of disec-butyl-n-hexyl-phosphine oxide involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tri-n-butylphosphine oxide
- Tri-n-octylphosphine oxide
- Di-n-butyl-n-octylphosphine oxide
Uniqueness
Disec-butyl-n-hexyl-phosphine oxide is unique due to its specific alkyl group configuration, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct properties and applications compared to other similar compounds .
Properties
CAS No. |
52911-10-1 |
|---|---|
Molecular Formula |
C14H31OP |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
1-di(butan-2-yl)phosphorylhexane |
InChI |
InChI=1S/C14H31OP/c1-6-9-10-11-12-16(15,13(4)7-2)14(5)8-3/h13-14H,6-12H2,1-5H3 |
InChI Key |
RSFUTVOECBDVJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(C(C)CC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















